Cas no 1823957-29-4 (6-Methyl-4-azaspiro2.4heptane Hydrochloride)
6-Methyl-4-azaspiro2.4heptane Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-METHYL-4-AZASPIRO[2.4]HEPTANE HCL
- 6-Methyl-4-azaspiro[2.4]heptane hydrochloride
- 1823957-29-4
- AKOS027256414
- AS-42367
- 6-Methyl-4-azaspiro[2.4]heptanehydrochloride
- MFCD26407154
- DB-156389
- 6-methyl-4-azaspiro[2.4]heptane;hydrochloride
- 6-Methyl-4-azaspiro2.4heptane Hydrochloride
-
- MDL: MFCD26407154
- Inchi: 1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H
- InChI Key: XWTWXTQSQHRREF-UHFFFAOYSA-N
- SMILES: Cl.N1CC(C)CC21CC2
Computed Properties
- Exact Mass: 147.0814771g/mol
- Monoisotopic Mass: 147.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
6-Methyl-4-azaspiro2.4heptane Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222915-2.5mg |
6-Methyl-4-azaspiro[2.4]heptane Hydrochloride |
1823957-29-4 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222915-5mg |
6-Methyl-4-azaspiro[2.4]heptane Hydrochloride |
1823957-29-4 | 5mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M222915-25mg |
6-Methyl-4-azaspiro[2.4]heptane Hydrochloride |
1823957-29-4 | 25mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM212337-250mg |
6-Methyl-4-azaspiro[2.4]heptane hydrochloride |
1823957-29-4 | 95% | 250mg |
$1122 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M881129-50mg |
6-METHYL-4-AZASPIRO[2.4]HEPTANE HCL |
1823957-29-4 | 95% | 50mg |
¥8,252.00 | 2022-09-01 | |
| abcr | AB449127-50 mg |
6-Methyl-4-azaspiro[2.4]heptane HCl |
1823957-29-4 | 50mg |
€567.30 | 2023-04-22 | ||
| BAI LING WEI Technology Co., Ltd. | 333503-50mg |
6-METHYL-4-AZASPIRO[2.4]HEPTANE HCL |
1823957-29-4 | 95% | 50mg |
¥ 8030 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 333503-250mg |
6-METHYL-4-AZASPIRO[2.4]HEPTANE HCL |
1823957-29-4 | 95% | 250mg |
¥ 18568 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 333503-1g |
6-METHYL-4-AZASPIRO[2.4]HEPTANE HCL |
1823957-29-4 | 95% | 1g |
¥ 36894 | 2022-04-26 | |
| Chemenu | CM212337-250mg |
6-Methyl-4-azaspiro[2.4]heptane hydrochloride |
1823957-29-4 | 95% | 250mg |
$*** | 2023-03-30 |
6-Methyl-4-azaspiro2.4heptane Hydrochloride Suppliers
6-Methyl-4-azaspiro2.4heptane Hydrochloride Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 6-Methyl-4-azaspiro2.4heptane Hydrochloride
6-Methyl-4-azaspiro2.4heptane Hydrochloride (CAS No. 1823957-29-4): A Comprehensive Overview
6-Methyl-4-azaspiro2.4heptane Hydrochloride, identified by its CAS number 1823957-29-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the spirocyclic class of molecules, which are known for their rigid structure and often exhibit enhanced binding affinity to biological targets. The presence of both nitrogen and sulfur atoms in its framework suggests a high degree of chemical versatility, making it a valuable candidate for further exploration in drug discovery.
The hydrochloride salt form of 6-Methyl-4-azaspiro2.4heptane enhances its solubility in aqueous solutions, which is a critical factor for its formulation as an active pharmaceutical ingredient (API). This solubility profile makes it more amenable for various pharmaceutical applications, including oral and intravenous formulations. The compound's spirocyclic core provides a stable scaffold that can be modified to target specific biological pathways, making it a promising scaffold for the development of novel therapeutics.
In recent years, there has been growing interest in spirocyclic compounds due to their unique pharmacological properties. Spirocycles are known to exhibit high metabolic stability and improved pharmacokinetic profiles compared to linear or branched analogs. This stability is attributed to the rigid three-dimensional structure of spirocyclic compounds, which reduces the likelihood of spontaneous degradation under physiological conditions. The nitrogen atom in the spirocycle also contributes to hydrogen bonding capabilities, enhancing interactions with biological targets.
6-Methyl-4-azaspiro2.4heptane Hydrochloride has been studied for its potential role in modulating various biological processes. Preliminary research indicates that this compound may have therapeutic implications in areas such as central nervous system (CNS) disorders, inflammation, and pain management. The spirocyclic structure allows for precise tuning of electronic and steric properties, enabling the design of molecules with high selectivity for specific receptors or enzymes. This selectivity is crucial for minimizing side effects and improving patient outcomes.
The synthesis of 6-Methyl-4-azaspiro2.4heptane Hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the spirocyclic core through intramolecular cyclization reactions, followed by functional group modifications to introduce the methyl and azaspiro moieties. The final step involves salt formation with hydrochloric acid to enhance solubility and stability.
The pharmacological activity of 6-Methyl-4-azaspiro2.4heptane Hydrochloride has been explored through both in vitro and in vivo studies. In vitro assays have shown that the compound interacts with several target proteins, including enzymes and receptors involved in neurotransmitter signaling pathways. These interactions suggest potential applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases.
In vivo studies have further supported the therapeutic potential of this compound. Animal models have demonstrated that 6-Methyl-4-azaspiro2.4heptane Hydrochloride can modulate behavior relevant to CNS disorders, providing evidence for its efficacy in preclinical settings. Additionally, the compound has shown promising results in models of inflammation and pain, indicating its potential as an anti-inflammatory agent.
The safety profile of 6-Methyl-4-azaspiro2.4heptane Hydrochloride is another critical aspect that has been evaluated during preclinical development. Acute toxicity studies have revealed that the compound is well-tolerated at moderate doses, with minimal signs of adverse effects. Chronic toxicity studies are ongoing to assess long-term exposure risks and potential cumulative effects.
The future directions for research on 6-Methyl-4-azaspiro2.4heptane Hydrochloride include further optimization of its pharmacological properties through structure-activity relationship (SAR) studies. By modifying various functional groups within the spirocycle, researchers aim to enhance potency, selectivity, and bioavailability. Additionally, exploring new synthetic routes could improve scalability and cost-effectiveness for large-scale production.
The development of novel therapeutics requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating basic research findings into viable drug candidates. The case of 6-Methyl-4-azaspiro2.4heptane Hydrochloride exemplifies how innovative chemical design can lead to promising candidates for treating complex diseases.
In conclusion, 6-Methyl-4-azaspiro2.4heptane Hydrochloride (CAS No. 1823957- 29 4) represents a significant advancement in pharmaceutical chemistry with its unique spirocyclic structure and potential therapeutic applications. Ongoing research continues to uncover new insights into its pharmacological properties, paving the way for future clinical developments.
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